2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
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Overview
Description
2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a synthetic organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which significantly influence the compound’s chemical behavior and applications. The compound’s structure includes a pyridine ring substituted at the 2 and 6 positions with trifluoromethyl groups and a carboxamide group attached to a phenyl ring also bearing a trifluoromethyl substituent.
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are known for their unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .
Mode of Action
Tfmp derivatives are known to exhibit their biological activities through their unique physicochemical properties, which are attributed to the fluorine atom and the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to play a significant role in the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
The presence of fluorine and pyridine in tfmp derivatives is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Result of Action
Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
The demand for tfmp derivatives has been increasing steadily in the last 30 years, suggesting their effectiveness and stability in various environments .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide are largely due to its trifluoromethyl group . This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of this compound are diverse. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, TFMP derivatives are used in the protection of crops from pests, indicating their potential to influence cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The trifluoromethyl group is thought to play a crucial role in these interactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of trifluoromethyl groups through nucleophilic substitution or radical trifluoromethylation reactions. The carboxamide group is then introduced via amidation reactions.
Pyridine Ring Formation: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors such as β-diketones or β-ketoesters.
Amidation: The final step involves the reaction of the trifluoromethylated pyridine with 3-(trifluoromethyl)aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, although the presence of trifluoromethyl groups generally imparts resistance to oxidation.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at positions adjacent to the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl groups.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(trifluoromethyl)pyridine: Lacks the carboxamide and phenyl groups, making it less versatile in biological applications.
N-(3-trifluoromethylphenyl)pyridine-4-carboxamide: Similar structure but without the additional trifluoromethyl groups on the pyridine ring, affecting its chemical properties and reactivity.
Uniqueness
2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its electron-withdrawing capability, lipophilicity, and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals where such characteristics are desirable.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F9N2O/c16-13(17,18)8-2-1-3-9(6-8)25-12(27)7-4-10(14(19,20)21)26-11(5-7)15(22,23)24/h1-6H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDYPPRKVDRVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F9N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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